3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
The compound "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" is a derivative that falls within the class of bicyclic compounds which have been studied for their biological activities, particularly as 5-HT2 antagonists. These compounds are characterized by their complex structures that include a piperidine moiety and a dione group, often with additional substituents such as a fluorophenyl group .
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of a piperidine derivative followed by the introduction of various functional groups. For instance, in the synthesis of 5-HT2 antagonist activity compounds, a 4-fluorobenzoyl group is attached to a piperidine ring . Although the exact synthesis of "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the acylation of a piperidine derivative with a 4-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione" often includes a piperidine ring, which is known to adopt a chair conformation. The presence of a 4-fluorophenyl group can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity . The oxazolidine ring is another common feature in these molecules, which can exhibit deviations from planarity .
Chemical Reactions Analysis
Compounds with a piperidine and dione structure can undergo various chemical reactions. For example, the fluorophenyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom . The dione moiety can be involved in nucleophilic addition reactions, potentially leading to the formation of new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms contributes to the lipophilicity of the molecule, which can affect its ability to cross biological membranes . The dione group can engage in hydrogen bonding, impacting the compound's solubility and stability . The bicyclic nature of these compounds also contributes to their rigidity, which can influence their binding to biological targets .
Scientific Research Applications
Microwave-Assisted Rapid Polycondensation
This compound has been utilized in the development of novel polyureas through microwave-assisted rapid polycondensation reactions. The research demonstrated that polycondensation proceeded rapidly under microwave irradiation, significantly faster than conventional solution polycondensation, highlighting the efficiency of this method in polymer synthesis (Mallakpour & Rafiee, 2004).
Antimicrobial Activities
Another application is in the synthesis of compounds with significant antimicrobial activities. A series of compounds synthesized through Knoevenagel condensation demonstrated notable in vitro antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobial agents (Prakash et al., 2010).
Anticancer Activity
Additionally, derivatives of this compound have been explored for their anticancer activities. Specifically, N-substituted indole derivatives have shown promising results against MCF-7 human breast cancer cell lines, suggesting a potential pathway for developing new anticancer drugs (Kumar & Sharma, 2022).
Synthesis of Oxazolidines and Thiazolidines
Research into the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters presents another application area. This synthesis process has been reported to yield various derivatives with potential for further biological and pharmaceutical applications (Badr et al., 1981).
Polymerization with Diisocyanates
The compound has also been involved in the polymerization process with diisocyanates to form novel aliphatic-aromatic polyureas. Such polymerization processes under microwave irradiation highlight its utility in creating materials with potential applications in various industrial sectors (Mallakpour & Rafiee, 2003).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination .
Biochemical Pathways
It’s known that piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the physicochemical properties of similar compounds can be modified to improve their pharmacokinetic profile .
Result of Action
It’s known that this compound is a functionalized cereblon ligand for the development of thalidomide based protacs (proteolysis targeting chimeras), suggesting it may have a role in targeted protein degradation .
Action Environment
It’s known that the physicochemical properties of similar compounds can be modified to alter their action in different environments .
Future Directions
properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHSSHJWPVYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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